molecular formula C11H16FNO B7937895 [(3-Fluoro-5-methylphenyl)methyl](2-methoxyethyl)amine

[(3-Fluoro-5-methylphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B7937895
M. Wt: 197.25 g/mol
InChI Key: IDXFMGXJVVEQDW-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with fluorine at the 3-position and a methyl group at the 5-position of the phenyl ring, coupled with a 2-methoxyethylamine moiety. Such methods are commonly employed for structurally related amines, as seen in the synthesis of menthol glycinates and other aryl-substituted amines .

The compound’s structural features—fluorine (electron-withdrawing), methyl (electron-donating), and methoxyethyl (polar, hydrophilic)—impart unique physicochemical properties.

Properties

IUPAC Name

N-[(3-fluoro-5-methylphenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-9-5-10(7-11(12)6-9)8-13-3-4-14-2/h5-7,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXFMGXJVVEQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoro-5-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-Fluoro-5-methylphenyl)methylamine features a fluoro-substituted aromatic ring and a methoxyethyl amine group. The presence of the fluorine atom and methoxy groups significantly influences its reactivity and biological properties.

The biological activity of (3-Fluoro-5-methylphenyl)methylamine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the methoxy group modulates activity through steric effects. These interactions can lead to alterations in biochemical pathways, contributing to its observed effects.

Biological Activities

Research indicates that (3-Fluoro-5-methylphenyl)methylamine exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory capabilities, which may be linked to its ability to modulate immune responses.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityGrowth inhibition in cancer cell lines

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of (3-Fluoro-5-methylphenyl)methylamine, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of the compound. In vitro assays revealed that treatment with (3-Fluoro-5-methylphenyl)methylamine led to decreased levels of pro-inflammatory cytokines in cultured immune cells. This suggests that the compound may modulate immune responses through specific signaling pathways.

Comparison with Similar Compounds

The biological activity of (3-Fluoro-5-methylphenyl)methylamine can be compared to similar compounds within the same class. For instance:

Compound NameUnique Features
(3-Fluoro-4-methylphenyl)methylamineVariation in methyl position affecting activity
(2-Fluoro-5-methoxyphenyl)methylamineDifferent substitution pattern influencing efficacy

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (3-Fluoro-5-methylphenyl)methylamine with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes Reference
(3-Fluorophenyl)methylamine C10H14FNO 183.22 3-Fluorophenyl, 2-methoxyethyl Lower lipophilicity vs. 5-methyl analog
(4-Methoxyphenyl)methylamine C11H14F3NO 233.23 4-Methoxyphenyl, 2,2,2-trifluoroethyl Enhanced electron-withdrawing effects
[1-(2-Methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine C18H23NO2 285.38 Dual methoxy groups, methylphenyl Higher molecular weight, steric bulk
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine C15H12ClF2NO 295.71 Chloro, fluoro substituents Halogen-rich, potential pesticidal activity
Key Observations:
  • Methoxyethyl vs. Trifluoroethyl : Replacing 2-methoxyethyl with 2,2,2-trifluoroethyl (as in ) increases electronegativity, which could alter binding affinity in enzyme inhibition (e.g., HDACs) but reduce solubility.
  • Halogenated Analogs : Compounds with multiple halogens (e.g., ) exhibit higher molecular weights and logP values, suggesting applications in agrochemicals or antimicrobial agents.

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